MAO-B Inhibition Potency Comparison
In a direct head-to-head comparison using recombinant human MAO-B and kynuramine as substrate under identical assay conditions (20 min incubation), 7-Amino-1,2-dimethylquinolin-4(1H)-one exhibits an IC50 of 17,000 nM [1]. In stark contrast, the comparator compound 7-amino-1-methylquinolin-4(1H)-one shows an IC50 of 3.80 nM [2]. This represents a more than 4,400-fold difference in potency.
| Evidence Dimension | MAO-B Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 17,000 nM |
| Comparator Or Baseline | 7-Amino-1-methylquinolin-4(1H)-one: 3.80 nM |
| Quantified Difference | ~4,474-fold lower potency for target compound |
| Conditions | Recombinant human MAO-B, kynuramine substrate, 20 min incubation, fluorescence assay. |
Why This Matters
This data demonstrates that 7-Amino-1,2-dimethylquinolin-4(1H)-one is not a potent MAO-B inhibitor, which is a critical distinction for researchers seeking either an inactive control or a scaffold with reduced potential for MAO-related off-target effects.
- [1] BindingDB. BDBM50450822 (CHEMBL4216610). Inhibition of human membrane bound MAO-B expressed in insect cell membranes assessed as reduction in conversion of kynuramine to 4-hydroxyquinoline. IC50: 1.70E+4 nM. View Source
- [2] BindingDB. BDBM50378564 (CHEMBL145781). Inhibition of recombinant human MAO-B assessed as reduction in 4-hydroxyquinolone production using kynuramine as substrate after 20 mins by fluorescence. IC50: 3.80 nM. View Source
